4-tert-butyl-N-(2-chloroethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-chloroethyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
KIIMBADBYDTNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCCCl |
Origin of Product |
United States |
Aromatic Amines and Chloroethylamine Scaffolds in Context
Aromatic amines are a cornerstone of organic chemistry, characterized by an amino group attached to an aromatic ring. chemeo.com This structural motif is present in a vast array of natural products, pharmaceuticals, dyes, and polymers. chemicalbook.comsigmaaldrich.com The electronic interplay between the amino group and the aromatic system imparts unique reactivity, making these compounds versatile building blocks in synthesis. chemeo.comchemeo.com They serve as precursors to a wide range of functional groups and are pivotal in the construction of complex molecular frameworks. chemeo.comprepchem.com
The chloroethylamine group, on the other hand, is a bifunctional electrophile. The presence of a chlorine atom beta to the nitrogen atom allows for intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This intermediate is a potent alkylating agent, capable of reacting with a variety of nucleophiles. This reactivity is the basis for the biological activity of many nitrogen mustards and is a valuable tool in the synthesis of heterocyclic compounds.
Potential Significance in Organic Synthesis and Chemical Science
Strategies for N-Alkylation of 4-tert-butylaniline Precursors
The introduction of the 2-chloroethyl group onto the nitrogen atom of 4-tert-butylaniline is a crucial step in the synthesis of the target molecule. This N-alkylation can be achieved through several methods, ranging from classical direct alkylation to more modern catalytic approaches.
Direct alkylation remains a fundamental method for forming C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of 4-tert-butylaniline with a suitable 2-chloroethylating agent. A common reagent for this purpose is 1-bromo-2-chloroethane, where the bromine atom is more reactive and serves as a better leaving group than chlorine, facilitating a selective nucleophilic substitution by the aniline nitrogen. The reaction is generally performed in the presence of a base to neutralize the hydrogen bromide byproduct.
Another direct approach involves a two-step sequence starting with the reaction of 4-tert-butylaniline with 2-chloroethanol to form N-(2-hydroxyethyl)-4-tert-butylaniline. The resulting alcohol intermediate is then converted to the desired chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). A similar sequence has been described for related structures, such as the synthesis of N,N-bis(2-chloroethyl)-p-toluidine, where the precursor is first reacted with an agent like thionyl chloride to replace the hydroxy groups with chlorine. google.com
Catalytic methods for N-alkylation offer sustainable and efficient alternatives to traditional approaches, often with higher atom economy and milder reaction conditions. These methods can utilize various transition metal catalysts to facilitate the coupling of anilines with alkylating agents.
Heterogeneous catalysis, using systems like palladium on charcoal (Pd/C), has been developed for the N-alkylation of anilines. organic-chemistry.orgthieme-connect.com These processes can use safer alkylating agents, such as primary amines or alcohols, instead of alkyl halides. thieme-connect.com The mechanism often involves a palladium-mediated oxidation of the alkylating agent (e.g., an amine to an imine), followed by addition of the aniline and subsequent reduction or hydrogen transfer steps. organic-chemistry.orgthieme-connect.com Microwave-assisted heating can enhance the efficiency of these reactions. organic-chemistry.orgthieme-connect.com Other catalytic systems, such as those based on cobalt supported by metal-organic frameworks (MOFs) or Raney Nickel, have also proven effective for the N-alkylation of anilines with alcohols, producing water as the only byproduct. rsc.orgacs.org
| Catalyst System | Alkylating Agent Type | Key Advantages | Typical Byproduct |
|---|---|---|---|
| Palladium on Charcoal (Pd/C) | Primary Amines or Alcohols | High atom economy, reusable catalyst. organic-chemistry.orgthieme-connect.com | Ammonia or Water organic-chemistry.orgthieme-connect.com |
| Cobalt-based MOF | Alcohols | Sustainable, excellent selectivity. rsc.org | Water rsc.org |
| Raney Nickel | Alcohols | Effective for primary and secondary anilines. acs.org | Water |
| Copper Compounds (e.g., CuCl₂, CuBr₂) | Alcohols | Effective for primary and secondary alcohols. semanticscholar.org | Water |
Researchers have developed various one-pot methods for synthesizing substituted anilines and their derivatives. For instance, domino approaches for creating 2-aminoindoles from simple anilines and other reagents demonstrate the power of sequential, catalyzed reactions in a single pot. researchgate.net Similarly, facile one-pot amidation procedures have been developed from protected amines, showcasing the potential for sequential transformations involving amine functionalities. nih.gov These principles can be adapted to combine the synthesis of the 4-tert-butylaniline precursor with its subsequent N-alkylation step.
Introduction of the tert-Butyl Moiety in Aniline Synthesis
The 4-tert-butylaniline precursor is a key starting material for many of the synthetic routes discussed. Its preparation typically involves introducing a tert-butyl group onto a benzene (B151609) ring, which can be achieved either before or after the introduction of the nitrogen functionality.
The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. berkeley.edu The synthesis of 4-tert-butylaniline can be envisioned by the Friedel-Crafts alkylation of aniline using a tert-butylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). study.com
However, the direct Friedel-Crafts alkylation of aniline presents a significant challenge. The amino group (-NH₂) of aniline is a Lewis base, which readily reacts with the Lewis acid catalyst (AlCl₃). doubtnut.comstackexchange.com This interaction forms a complex that deactivates the aromatic ring towards electrophilic substitution, preventing the desired alkylation. doubtnut.comstackexchange.com
To circumvent this issue, the amino group must first be protected. A common strategy is to convert the amine into an amide, for example, by reacting aniline with acetic anhydride to form acetanilide. The resulting amide group is still an ortho-, para-director but is less basic and does not strongly complex with the Lewis acid. The Friedel-Crafts alkylation can then be performed on the protected acetanilide, followed by hydrolysis of the amide group to regenerate the amine and yield 4-tert-butylaniline.
An alternative and often more reliable method for preparing 4-tert-butylaniline is through the reduction of a corresponding nitro-substituted precursor. This route begins with the nitration of tert-butylbenzene to form 1-tert-butyl-4-nitrobenzene, which is then reduced to the desired aniline.
The reduction of the nitro group to an amine is a well-established and high-yielding transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support, is a common and clean method. chemicalbook.com Chemical reducing agents also provide effective alternatives.
| Reducing Agent/System | Typical Conditions | Reported Yield |
|---|---|---|
| H₂ / CPIP Catalyst | Ethanol, H₂ atmosphere, 6 hours | 99% chemicalbook.com |
| H₂ / Palladium on Carbon (Pd/C) | Ethanol or Methanol, room temperature | High |
| Iron (Fe) / Acetic Acid | Acetic Acid, room temperature | Good to High |
| Tin (Sn) / Hydrochloric Acid (HCl) | Concentrated HCl, heating | Good |
| Sodium Borohydride (NaBH₄) / Catalyst | Requires a catalyst (e.g., NiCl₂ or CoCl₂) | Variable |
This two-step approach, involving nitration followed by reduction, effectively avoids the complications associated with the direct Friedel-Crafts alkylation of aniline and is a widely used method for the synthesis of 4-tert-butylaniline. chemicalbook.com
Control of Selectivity in Synthesis
Achieving a high yield and purity of this compound hinges on precise control over the reaction's selectivity. This involves directing the substitution patterns on both the aromatic ring and the nitrogen atom, as well as minimizing the formation of unwanted byproducts.
Regioselectivity in C-Alkylation Reactions
The initial step in the synthesis typically involves the alkylation of the aniline ring with a tert-butyl group, a classic example of a Friedel-Crafts alkylation reaction. The primary challenge is to ensure the tert-butyl group attaches to the desired position on the benzene ring. For 4-tert-butylaniline, this means directing the electrophile to the para-position (C4) relative to the amino group.
The amino group (-NH2) of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. However, the basic nature of the amino group complicates Friedel-Crafts reactions as it can react with the Lewis acid catalyst (e.g., AlCl3). libretexts.orgmasterorganicchemistry.com This interaction forms a positively charged anilinium ion (-NH3+), which is a strong deactivating group and a meta-director. libretexts.orgchemistrysteps.com To achieve para-selectivity, the amino group is often protected, for instance, by converting it into an acetanilide. The acetyl group is less activating than the amino group but still directs substitution to the ortho and para positions. Due to the steric hindrance from the bulky acetyl group, the para-product is favored. The protecting group is then removed to yield 4-tert-butylaniline.
The choice of catalyst and reaction conditions also plays a crucial role. While traditional Lewis acids like AlCl3 are common, the development of solid acid catalysts such as zeolites offers an alternative. Zeolites can provide shape selectivity, favoring the formation of the para-isomer due to the constraints of their pore structures. google.com Reaction temperature is another critical parameter; N-alkylation is generally favored at lower temperatures (around 250°C to 350°C), while C-alkylation occurs at higher temperatures (above 300°C, favored from 350°C to 450°C). google.com
Table 1: Factors Influencing Regioselectivity in C-Alkylation of Aniline
| Factor | Influence on Selectivity | Outcome |
|---|---|---|
| Amino Group Protection | Modulates the directing effect and reactivity of the aniline. | Favors para-substitution by mitigating side reactions and steric hindrance. |
| Catalyst Type | Shape-selective catalysts like zeolites can control isomer distribution. | Zeolite S-115 shows high selectivity for N-alkylation over C-alkylation. google.com |
| Temperature | Higher temperatures generally favor C-alkylation over N-alkylation. google.com | Optimal temperature ranges can selectively yield the desired C-alkylated product. |
| Steric Hindrance | Bulky alkylating agents and protecting groups can favor para-substitution. | The large tert-butyl group is sterically hindered from substituting at the ortho-position. |
Mono- vs. Dialkylation Control on Nitrogen
Following the formation of 4-tert-butylaniline, the next synthetic step is the introduction of the 2-chloroethyl group onto the nitrogen atom. A significant challenge in this N-alkylation step is preventing the addition of two 2-chloroethyl groups (dialkylation), as the product of monoalkylation is often more nucleophilic than the starting amine. acs.org
Several strategies are employed to favor monoalkylation:
Stoichiometry Control: Using a precise stoichiometric ratio of the alkylating agent (e.g., 2-chloroethanol or 1-bromo-2-chloroethane) to the aniline can limit the extent of dialkylation. researchgate.net
Reaction Conditions: Adjusting parameters such as temperature, reaction time, and the presence of a base can influence the product distribution. For example, supported potassium fluoride (KF-Celite) has been used as a base to achieve monoallylation of anilines with high yields in short reaction times. researchgate.net
Catalytic Methods: The use of specific catalysts can enhance selectivity. Manganese pincer complexes, for instance, have been shown to be effective for the selective N-monoalkylation of anilines with alcohols. nih.gov This "hydrogen borrowing" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced. nih.govresearchgate.netbeilstein-journals.org This method is atom-economical, producing only water as a byproduct. nih.govresearchgate.netbeilstein-journals.org
Protecting Groups: Transiently introducing a protecting group on the nitrogen can control the degree of alkylation. N-aminopyridinium salts have been used as ammonia surrogates to achieve self-limiting alkylation, yielding secondary amines without overalkylation products. acs.org
Table 2: Comparison of Methods for Controlled N-Monoalkylation
| Method | Key Principle | Advantages | Disadvantages |
|---|---|---|---|
| Stoichiometry | Limiting the amount of alkylating agent. | Simple to implement. | May result in incomplete conversion of the starting material. |
| Hydrogen Borrowing | In-situ generation of an electrophile from an alcohol. | High atom economy, produces only water as a byproduct. researchgate.netbeilstein-journals.org | Requires a specific catalyst (e.g., Mn, Ru, Ir complexes). nih.govresearchgate.net |
| Supported Reagents | Using a solid-supported base like KF-Celite. researchgate.net | Easy separation of the reagent, mild conditions. | May not be universally applicable to all substrates. |
| N-Aminopyridinium Salts | Use of an ammonia surrogate for self-limiting alkylation. acs.org | Excellent selectivity for monoalkylation, avoids overalkylation. acs.org | Requires additional steps for preparation of the salt. |
Mitigation of Side Product Formation
The formation of side products during the synthesis of this compound can significantly reduce the yield and purity of the final product. Key side products include isomers from C-alkylation, over-alkylated products from N-alkylation, and products from reactions involving the chloroethyl group.
In C-Alkylation:
Isomer Formation: Besides the desired para-isomer, ortho- and meta-tert-butylaniline can be formed. As discussed, protecting the amino group and using shape-selective catalysts can greatly enhance para-selectivity. google.com
Polyalkylation: The introduction of one alkyl group can activate the ring towards further substitution, leading to di- or tri-alkylated products. libretexts.org This can be suppressed by using a large excess of the aniline relative to the alkylating agent.
In N-Alkylation:
Dialkylation: The formation of N,N-bis(2-chloroethyl)-4-tert-butylaniline is a primary concern. Strategies outlined for monoalkylation control are the primary methods for mitigating this side product.
Imine Formation: In catalytic N-alkylation with alcohols, the intermediate imine can sometimes be isolated as a byproduct if the final reduction step is not complete. nih.govnih.gov
Intramolecular Cyclization: The N-(2-chloroethyl)aniline product can potentially undergo an intramolecular cyclization to form an aziridine derivative, especially in the presence of a base. Careful control of basicity and temperature is required to minimize this pathway.
Elimination Reactions: The 2-chloroethyl group may undergo elimination to form an N-vinylaniline derivative under certain conditions.
Strategies to mitigate these side reactions include optimizing reaction conditions (temperature, pressure, solvent), careful selection of catalysts and reagents, and controlling the stoichiometry of reactants. researchgate.net
Advanced Synthetic Techniques
Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes. These principles are being applied to the synthesis of compounds like this compound through advanced techniques.
Continuous-Flow Synthesis Approaches
Continuous-flow chemistry offers significant advantages over traditional batch processing for the synthesis of N-alkylated anilines. In a flow system, reactants are continuously pumped through a reactor where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. researchgate.net
Key benefits include:
Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents or exothermic reactions.
Improved Control and Reproducibility: Precise control over reaction parameters leads to more consistent product quality. researchgate.net
Increased Efficiency: Flow systems can significantly reduce reaction times and simplify workup procedures. researchgate.netmdpi.com
Scalability: Scaling up production is often easier and more direct than with batch processes.
For N-alkylation, a continuous-flow process might involve pumping a solution of the aniline and the alkylating agent through a heated tube or a packed-bed reactor containing a heterogeneous catalyst. researchgate.net For example, a continuous flow process using a mesoporous Al-SBA-15 catalyst has been developed for the N-alkylation of aniline, achieving high conversions and selectivity for monoalkylated products while reducing solvent use and by-product formation. researchgate.net Similarly, continuous-flow hydrogenation of nitroarenes, a related process for synthesizing anilines, has been demonstrated to be highly efficient. mdpi.com
Green Chemistry Principles and Sustainable Synthesis Methods
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches are applicable to the synthesis of this compound.
Alternative Solvents: Replacing volatile organic solvents (VOCs) with more environmentally benign alternatives is a key goal. Water has been successfully used as a solvent for the selective alkylation of aniline with 2-chloroethanol, eliminating the need for catalysts and organic solvents. tandfonline.com
Catalysis: The use of catalysts is central to green chemistry as it avoids the large amounts of waste generated by stoichiometric reagents.
Heterogeneous Catalysts: Solid catalysts like zeolites, metal nanoparticles on supports (e.g., MgO, γ-Al2O3), and metal-organic frameworks (MOFs) are advantageous because they can be easily separated from the reaction mixture and reused. researchgate.netmdpi.com
Benign Alkylating Agents: Using alcohols as alkylating agents via the hydrogen borrowing methodology is a prime example of a green synthetic route, as the only byproduct is water. researchgate.netnih.govmdpi.com This avoids the use of toxic alkyl halides and the salt waste they produce.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. The hydrogen borrowing approach exhibits excellent atom economy. nih.gov
Renewable Feedstocks: Research into using bio-renewable resources as starting materials is an active area. For instance, tetrahydrofuran (THF), which can be derived from lignocellulosic biomass, has been used as an alkylating agent for anilines in a cobalt-catalyzed process. researchgate.net
The adoption of these green and sustainable methods not only reduces the environmental impact of chemical synthesis but also can lead to more efficient and cost-effective manufacturing processes. researchgate.nettandfonline.com
Use of Protecting Group Strategies in the Synthesis of this compound
The synthesis of this compound can be strategically managed through the use of protecting groups to ensure regioselectivity and avoid undesirable side reactions, such as polyalkylation of the amine. While direct alkylation of 4-tert-butylaniline is possible, the use of a protecting group can offer a more controlled synthetic route, leading to a higher yield of the desired monosubstituted product. This section explores the application of protecting group strategies in the synthesis of the target compound.
A plausible synthetic pathway involves the following key steps:
Protection of the amino group of 4-tert-butylaniline.
N-alkylation of the protected aniline to introduce the 2-hydroxyethyl group.
Conversion of the hydroxyl group to a chloro group.
Deprotection to yield the final product, this compound.
Two common protecting groups for anilines that are suitable for this synthetic strategy are the acetyl (Ac) and tert-butoxycarbonyl (Boc) groups. youtube.comorganic-chemistry.orgorganic-chemistry.org
Acetyl Group Protection Strategy
The acetyl group is a simple and effective protecting group for anilines. youtube.com The protection step involves the reaction of 4-tert-butylaniline with acetyl chloride or acetic anhydride to form N-(4-tert-butylphenyl)acetamide. This acetamide is less nucleophilic than the parent aniline, which helps in controlling the subsequent alkylation step. youtube.com
The alkylation of the N-acetylated compound can then be carried out, followed by chlorination and deprotection. The deprotection of the acetyl group is typically achieved by hydrolysis under acidic or basic conditions. commonorganicchemistry.com
Table 1: Synthetic Steps Using Acetyl Protecting Group
| Step | Transformation | Reagents and Conditions |
| 1. Protection | 4-tert-butylaniline to N-(4-tert-butylphenyl)acetamide | Acetyl chloride, pyridine or triethylamine, in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. youtube.com |
| 2. N-Alkylation | N-(4-tert-butylphenyl)acetamide to N-(4-tert-butylphenyl)-N-(2-hydroxyethyl)acetamide | 2-chloroethanol or ethylene oxide in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). |
| 3. Chlorination | N-(4-tert-butylphenyl)-N-(2-hydroxyethyl)acetamide to N-(4-tert-butylphenyl)-N-(2-chloroethyl)acetamide | Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent. |
| 4. Deprotection | N-(4-tert-butylphenyl)-N-(2-chloroethyl)acetamide to this compound | Acidic hydrolysis (e.g., aq. HCl, reflux) or basic hydrolysis (e.g., aq. NaOH, reflux). commonorganicchemistry.com |
Tert-Butoxycarbonyl (Boc) Group Protection Strategy
The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amines due to its stability in various conditions and its ease of removal under acidic conditions. wikipedia.orgnih.gov The protection of 4-tert-butylaniline is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.org
Similar to the acetyl-protected intermediate, the N-Boc-4-tert-butylaniline can undergo N-alkylation, followed by chlorination and subsequent deprotection. A significant advantage of the Boc group is its facile removal under mild acidic conditions, which can be beneficial if other sensitive functional groups are present in the molecule. nih.gov
Table 2: Synthetic Steps Using Boc Protecting Group
| Step | Transformation | Reagents and Conditions |
| 1. Protection | 4-tert-butylaniline to tert-butyl (4-tert-butylphenyl)carbamate | Di-tert-butyl dicarbonate (Boc₂O), a base like 4-dimethylaminopyridine (DMAP) or sodium hydroxide, in a solvent such as acetonitrile or aqueous THF. wikipedia.org |
| 2. N-Alkylation | tert-butyl (4-tert-butylphenyl)carbamate to tert-butyl (4-tert-butylphenyl)(2-hydroxyethyl)carbamate | 2-chloroethanol or ethylene oxide with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF). |
| 3. Chlorination | tert-butyl (4-tert-butylphenyl)(2-hydroxyethyl)carbamate to tert-butyl (4-tert-butylphenyl)(2-chloroethyl)carbamate | Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in a non-protic solvent. |
| 4. Deprotection | tert-butyl (4-tert-butylphenyl)(2-chloroethyl)carbamate to this compound | Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol. wikipedia.org |
Chemical Reactivity and Transformations of 4 Tert Butyl N 2 Chloroethyl Aniline
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 4-tert-butyl-N-(2-chloroethyl)aniline is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the N-(2-chloroethyl)amino group and the para-positioned tert-butyl group. The secondary amino group is a powerful activating, ortho, para-directing substituent. byjus.com Similarly, the tert-butyl group is an activating, ortho, para-director. Due to the potent activating nature of the amino group, electrophilic attack is predominantly directed to the positions ortho to it (C2 and C6).
Nitration Studies and Regioselectivity Considerations
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The reaction typically involves a strong electrophile, the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid. nih.gov
Regioselectivity: For this compound, the directing effects of the substituents are crucial. The N-(2-chloroethyl) group strongly directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the bulky tert-butyl group, nitration is expected to occur at the positions ortho to the amino group. Research on para-substituted N-acetyl anilides has shown that these compounds yield only ortho-nitrated products. researchgate.net
However, a significant consideration in the nitration of anilines is the reaction medium. In strongly acidic conditions (e.g., HNO₃/H₂SO₄), the basic nitrogen atom of the amino group can be protonated to form an anilinium ion. This protonated group is strongly deactivating and a meta-director. byjus.com This can lead to the formation of a meta-nitrated product, 4-tert-butyl-N-(2-chloroethyl)-3-nitroaniline.
To achieve selective ortho-nitration and avoid protonation, milder, non-acidic nitrating agents are often employed. Reagents such as N-nitrosaccharin or tert-butyl nitrite (B80452) (TBN) can be used under neutral or solvent-controlled conditions to favor C-nitration over N-protonation, leading to the desired ortho-substituted products. nih.govrsc.org
Table 1: Predicted Products of Nitration
| Reagent/Conditions | Major Product(s) |
|---|---|
| HNO₃ / H₂SO₄ | 4-tert-butyl-N-(2-chloroethyl)-2-nitroaniline and 4-tert-butyl-N-(2-chloroethyl)-3-nitroaniline |
Other Electrophilic Substitutions on the Aromatic Ring
Halogenation: Electrophilic halogenation with chlorine (Cl₂) or bromine (Br₂) typically requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) for benzene derivatives. wikipedia.org However, the highly activated nature of the aniline (B41778) ring in this compound means the reaction can often proceed without a catalyst. libretexts.org The powerful ortho-directing influence of the amino group will direct halogenation to the C2 and C6 positions. Given the high reactivity, polysubstitution is possible, potentially leading to the formation of 2,6-dihalo-4-tert-butyl-N-(2-chloroethyl)aniline. Specific protocols using N,N-dialkylaniline N-oxides with thionyl halides have been developed for selective ortho-chlorination or para-bromination of anilines. nih.gov
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is also directed by the activating groups. For aniline, sulfonation typically yields p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com In the case of this compound, with the para position occupied, the reaction is expected to yield 5-tert-butyl-2-(2-chloroethylamino)benzenesulfonic acid. The reaction is reversible and can be influenced by temperature and acid concentration. The bulky tert-butyl group can also be used as a removable blocking group in some synthetic strategies to force substitution into the ortho position. masterorganicchemistry.com
Reactions Involving the N-(2-chloroethyl) Moiety
The N-(2-chloroethyl) side chain features a primary alkyl chloride, which is a key site for nucleophilic substitution and intramolecular reactions. This moiety makes the molecule an alkylating agent. wikipedia.org
Nucleophilic Displacement Reactions of the Chloride
The chlorine atom on the ethyl side chain is a good leaving group and can be readily displaced by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism. quora.com The rate of reaction is influenced by the strength of the nucleophile. A wide range of functional groups can be introduced at this position, making it a versatile handle for further molecular elaboration.
Table 2: Examples of Nucleophilic Displacement Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Hydroxide (OH⁻) | Sodium Hydroxide | 4-tert-butyl-N-(2-hydroxyethyl)aniline |
| Cyanide (CN⁻) | Sodium Cyanide | 3-(4-tert-butylanilino)propanenitrile |
| Azide (N₃⁻) | Sodium Azide | N-(2-azidoethyl)-4-tert-butylaniline |
| Iodide (I⁻) | Sodium Iodide | 4-tert-butyl-N-(2-iodoethyl)aniline |
| Thiolate (RS⁻) | Sodium Thiophenoxide | 4-tert-butyl-N-(2-(phenylthio)ethyl)aniline |
Cyclization Reactions and Ring Expansion
The N-(2-chloroethyl)aniline structure is prone to intramolecular cyclization. The nitrogen atom of the aniline can act as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine. This intramolecular Sɴ2 reaction results in the formation of a highly strained, three-membered aziridinium (B1262131) cation as a reactive intermediate.
This aziridinium intermediate is highly electrophilic and can be subsequently attacked by external nucleophiles. This ring-opening reaction regenerates a substituted N-ethylaniline derivative. The formation of such cyclic intermediates is a known activation pathway for certain anticancer drugs, where the cyclized form is the key intermediate for protein alkylation. nih.gov While more complex cyclizations leading to larger heterocyclic systems like thiadiazine 1-oxides or quinolones have been reported for other aniline derivatives, they typically require specific functional groups or catalysts. nih.govresearchgate.net For this compound, the formation of the aziridinium ion is the most direct and probable cyclization pathway.
Hydrolysis and Stability Studies
Hydrolysis: Hydrolysis of the chloroethyl group is a specific example of nucleophilic displacement where water acts as the nucleophile. The reaction converts the C-Cl bond to a C-OH bond, yielding 4-tert-butyl-N-(2-hydroxyethyl)aniline.
The rate of this reaction is generally slow in neutral water but can be accelerated under acidic or basic conditions. Kinetic studies on the hydrolysis of related compounds, such as mono-2-chloro aniline phosphate, show that the rate is significantly dependent on pH. asianpubs.org For this compound, the hydrolysis likely follows an Sɴ2 mechanism. rsc.org
Stability: The stability of this compound is limited by the reactivity of the C-Cl bond. The compound is susceptible to degradation in the presence of nucleophiles and in aqueous solutions, particularly at non-neutral pH or elevated temperatures. The aromatic ring and the tert-butyl group are chemically robust under these conditions, but the chloroethyl side chain represents a point of inherent instability, making the compound a reactive alkylating agent.
Oxidative Transformations of this compound
The oxidative transformation of aniline and its derivatives is a fundamental area of study in organic chemistry, with implications ranging from synthetic applications to understanding metabolic pathways and environmental degradation. While specific research on the oxidative transformations of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established principles of aniline oxidation and the influence of its constituent functional groups. The reactivity of the aniline core is significantly modulated by the substituents on both the aromatic ring and the nitrogen atom.
Kinetics and Mechanisms of Oxidation with Chemical Oxidants
The oxidation of N-alkylanilines can proceed through various mechanisms, largely dependent on the nature of the oxidant, the solvent system, and the pH of the reaction medium. Generally, the initial step in the oxidation of anilines involves the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com The stability and subsequent reaction pathways of this intermediate are crucial in determining the final products.
Common chemical oxidants used in these transformations include peroxides, metal oxides, and halogens. For instance, the oxidation of N,N-dimethylanilines has been studied using non-heme manganese complexes with co-oxidants like tert-butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA). These reactions often lead to N-dealkylation. mdpi.com The proposed mechanism involves an initial electron transfer from the amine to a high-valent oxometal species, forming a transient radical cation. mdpi.com
The reaction mechanism for the oxidation of aniline with chlorine dioxide is suggested to involve a single electron transfer, where the electron density shifts from the nitrogen to the benzene ring. researchgate.net In the case of electrochemical oxidation of N-alkylanilines, the process is initiated by the loss of an electron from the nitrogen to yield a radical cation. The subsequent steps depend on the substitution pattern at the nitrogen and the basicity of the medium. mdpi.com For N-t-butylaniline in acetonitrile, electrolysis at a high current density has been shown to yield N,N′-di-t-butylbenzidine. mdpi.com
The table below summarizes kinetic data from the oxidation of various aniline derivatives with different oxidants, illustrating the range of observed reaction rates.
| Aniline Derivative | Oxidant | Solvent/Medium | Rate Constant (k) | Reference |
| Aniline | Chlorine Dioxide (ClO₂) | Aqueous (pH 6.86, 287K) | 0.11 L/(mol·s) | nih.gov |
| m-Methylaniline | Tetrabutylammoniumbromochromate | 50% Acetic Acid | 1.85 x 10⁻³ L/(mol·s) | orientjchem.org |
| m-Chloroaniline | Tetrabutylammoniumbromochromate | 50% Acetic Acid | 0.43 x 10⁻³ L/(mol·s) | orientjchem.org |
| Aniline | Potassium Bromate | Acetic Acid/Water | - | niscpr.res.in |
Note: The rate constants are presented for illustrative purposes and direct comparison may be limited by differing reaction conditions.
Influence of Substituents on Oxidation Pathways
The electronic and steric properties of substituents on the aniline molecule play a pivotal role in determining the rate and pathway of oxidation.
Electronic Effects:
The tert-butyl group at the para-position of the aniline ring is an electron-donating group through induction and hyperconjugation. This increases the electron density on the nitrogen atom, making the initial electron abstraction by an oxidant more favorable. Studies on substituted anilines have consistently shown that electron-donating groups accelerate the rate of oxidation. orientjchem.org This is often quantified using the Hammett equation, where a negative value for the reaction constant (ρ) indicates that the reaction is favored by electron-donating substituents. For instance, in the manganese-catalyzed N-demethylation of N,N-dimethylanilines, the Hammett correlation yielded ρ values of -0.38 (PAA), -0.45 (mCPBA), and -0.63 (TBHP), suggesting the development of a positive charge on the nitrogen in the transition state, which is stabilized by electron-donating groups. mdpi.com Similarly, the oxidation of meta-substituted anilines with tetrabutylammoniumbromochromate also showed that electron-donating groups increase the reaction rate. orientjchem.org
Steric Effects:
Steric hindrance can also significantly influence the oxidation pathway. The bulky tert-butyl group on the aromatic ring does not directly shield the nitrogen atom, but it can influence the approach of the oxidant and the subsequent coupling reactions of the resulting intermediates. More significantly, the N-(2-chloroethyl) group can sterically hinder the approach of an oxidant to the nitrogen atom. Furthermore, steric effects can impact the deprotonation of the α-carbon in the radical cation intermediate, a key step in many N-dealkylation pathways. mdpi.com In highly substituted tertiary amines, such as those with t-butyl groups, access to the α-carbon hydrogens can be difficult, which can lead to reversible oxidation processes. mdpi.com
Derivatives and Analogues of 4 Tert Butyl N 2 Chloroethyl Aniline
Synthesis of Substituted N-(2-chloroethyl)anilines
The general synthesis of N-(2-chloroethyl)anilines often begins with the reaction of the parent aniline (B41778) with ethylene oxide to form an N-(2-hydroxyethyl)aniline intermediate. This alcohol is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final N-(2-chloroethyl)aniline.
Modifications to the aromatic ring of the aniline scaffold are a primary strategy for creating analogues. These substitutions can be introduced either by starting with a pre-substituted aniline or by performing electrophilic aromatic substitution on the N-(2-chloroethyl)aniline molecule itself, though the latter can be complicated by the reactivity of the chloroethyl group.
Common synthetic approaches include:
Nitration: Direct nitration of an N,N-di-(2-haloalkyl), 4-substituted aniline can be achieved using concentrated nitric acid. For example, N,N-bis(2-chloroethyl)-p-toluidine can be ortho-mononitrated in an acetic acid medium, with the reaction's success depending on the suppression of nitrous acid formation. google.com
Halogenation: Introducing halogen atoms (F, Cl, Br, I) at various positions on the ring.
Alkylation/Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, although the reaction conditions must be carefully controlled to avoid side reactions with the nitrogen or chloroethyl moieties.
Alkoxylation: The synthesis of mono-, di-, and trimethoxy derivatives of N,N-bis(2-chloroethyl)aniline has been reported, demonstrating the feasibility of adding electron-donating groups to the aromatic ring. nih.gov
The choice of substituent and its position (ortho, meta, or para) significantly alters the electronic properties of the molecule. Electron-withdrawing groups (like -NO₂) decrease the electron density on the ring and the basicity of the nitrogen atom, while electron-donating groups (like -OCH₃ or alkyl groups) have the opposite effect.
Table 1: Examples of Aromatic Ring Modifications on N,N-bis(2-chloroethyl)aniline Analogues
| Substituent | Position | Starting Material | Key Reagent | Reference |
|---|---|---|---|---|
| Nitro (-NO₂) | 2 (ortho) | N,N-bis(2-chloroethyl)-p-toluidine | Nitric Acid | google.com |
| Methoxy (-OCH₃) | Various | Substituted Anilines | Ethylene Oxide, then SOCl₂ | nih.gov |
A significant class of analogues includes compounds where the aniline nitrogen is bonded to two 2-chloroethyl groups, known as N,N-bis(2-chloroethyl)anilines. These are a subset of the broader nitrogen mustard compounds. fda.gov Their synthesis typically involves the di-alkylation of a primary aromatic amine.
The common synthetic route is a two-step process:
Hydroxyethylation: The starting aniline is reacted with two or more equivalents of ethylene oxide to form the N,N-bis(2-hydroxyethyl)aniline intermediate. This reaction is often carried out in an acidic medium, such as aqueous acetic acid. google.com
Chlorination: The resulting diol is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to convert both hydroxyl groups into chloro groups. google.comgoogle.com
This methodology can be applied to a wide range of substituted anilines to produce a variety of N,N-bis(2-chloroethyl)aniline derivatives. nih.govresearchgate.netacgpubs.org For instance, the synthesis of N,N-bis(2-chloroethyl)-p-toluidine starts with p-toluidine, which is first reacted with ethylene oxide and then chlorinated. google.com
Preparation of Labeled Compounds
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and metabolic pathways. By replacing specific atoms with their heavier isotopes, researchers can track the molecule's fate and gain insight into bond-breaking and bond-forming steps.
Deuterium (²H or D) is a stable isotope of hydrogen frequently used in mechanistic studies. The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can lead to a kinetic isotope effect (KIE), where the rate of a reaction is slowed if the C-H bond is broken in the rate-determining step. scispace.com
Strategies for deuterium labeling of anilines and their derivatives include:
Heterogeneous Catalysis: Manganese-based heterogeneous catalysts have been developed for deuterium incorporation into anilines using deuterium oxide (D₂O) as the isotope source. nih.gov This method is effective for labeling the aromatic ring.
Starting Material Synthesis: Incorporating deuterium can be achieved by using deuterated starting materials in the synthesis. For example, to study the mechanism of nitrogen mustards, N,N-bis(2,2-dideutero-2-chloroethyl)amine has been synthesized to investigate whether alkylation proceeds directly or via an aziridinium (B1262131) intermediate. researchgate.net
Deuterated Reagents: In specific mechanistic studies, deuterated solvents like DMF-d₇ or DMSO-d₆, or additives like D₂O, can be used to probe the involvement of solvent molecules in the reaction pathway. researchgate.net
Beyond deuterium, other isotopes such as ¹³C, ¹⁵N, and ³⁶Cl can provide more specific mechanistic information. These labeling strategies are crucial for understanding complex reaction pathways, particularly the intramolecular cyclization of the N-(2-chloroethyl) group to form a highly reactive aziridinium ion, which is a key step in the alkylating action of these compounds.
Key strategies and applications include:
¹⁵N Labeling: Synthesizing the aniline core with ¹⁵N allows for the tracking of the nitrogen atom through reaction sequences using ¹⁵N NMR spectroscopy or mass spectrometry. This is particularly useful for following the formation and fate of nitrogen-containing intermediates.
¹³C Labeling: Placing a ¹³C label at specific positions on the chloroethyl chain (e.g., C1 or C2) can help determine which carbon atom is involved in nucleophilic attack and can clarify the structure of intermediates and final products.
Segmental Labeling: For more complex molecules, segmental labeling can be employed, where one part of the molecule is isotopically labeled while the rest remains unlabeled. nih.gov This reduces spectral complexity in NMR studies and helps to assign signals accurately. nih.gov
For example, in studies of related nitrogen mustards, isotopically labeled internal standards were synthesized using [²H₅]-ethyl-NM and [¹⁵N₅]-deoxyguanosine to precisely quantify DNA adducts via mass spectrometry. nih.gov Such approaches provide definitive evidence for reaction mechanisms and the structure of reaction products.
Design Principles for Derivative Synthesis
The synthesis of derivatives of 4-tert-butyl-N-(2-chloroethyl)aniline is guided by principles aimed at systematically modifying its chemical and physical properties. The primary goal is to understand how structural changes influence the reactivity of the N-(2-chloroethyl) moiety.
The key design principles revolve around modulating:
Electronic Effects: The rate-limiting step for the alkylation reaction of N-(2-chloroethyl)anilines is often the intramolecular cyclization to form an aziridinium ion. The nucleophilicity of the nitrogen atom is paramount for this step.
Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkyl, alkoxy) to the aromatic ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the formation of the aziridinium ion.
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., nitro, cyano, halo) decreases the nitrogen's nucleophilicity, thus slowing down the cyclization rate.
Steric Effects: The size and position of substituents on the aromatic ring can influence the molecule's conformation and the accessibility of the nitrogen atom.
By systematically applying these principles, chemists can create a library of analogues with a wide spectrum of reactivities, providing a foundation for structure-activity relationship (SAR) studies.
Steric and Electronic Effects of the tert-Butyl Group
The tert-butyl group, a large and bulky substituent, significantly influences the steric and electronic properties of the aniline ring. Its presence has profound implications for the reactivity, conformation, and intermolecular interactions of this compound and its derivatives.
The primary steric effect of the tert-butyl group is the introduction of significant steric hindrance. This bulkiness can restrict the approach of reactants to the nearby functional groups, thereby influencing the regioselectivity of chemical reactions. For instance, in electrophilic aromatic substitution reactions, the large size of the tert-butyl group can direct incoming electrophiles to less sterically hindered positions on the aromatic ring. Furthermore, the tert-butyl group can impose conformational rigidity on the molecule, affecting how it interacts with other molecules, such as receptors or enzymes in a biological context nih.gov.
From an electronic standpoint, the tert-butyl group is known to be a weak electron-donating group through hyperconjugation. This effect can increase the electron density on the aromatic ring, which in turn can influence the basicity of the aniline nitrogen. However, the electronic influence of the tert-butyl group is generally considered to be less pronounced than its steric effects nih.gov. The interplay of these steric and electronic factors can be leveraged in the design of analogues with tailored reactivity and selectivity. For example, altering the position of the tert-butyl group on the aniline ring would modulate these effects, leading to derivatives with different chemical behaviors.
| Effect | Description |
| Steric Hindrance | The bulky nature of the tert-butyl group physically obstructs the approach of reactants to adjacent sites on the molecule. |
| Conformational Rigidity | The size of the tert-butyl group can limit the rotational freedom of nearby bonds, leading to a more defined molecular shape. |
| Electron Donation | The tert-butyl group can donate electron density to the aromatic ring through hyperconjugation, albeit weakly. |
Role of the Chloroethyl Group in Designing Reactive Moieties
The N-(2-chloroethyl) group is a key functional component of this compound, imparting a reactive character to the molecule. This group is a common feature in a class of compounds known as nitrogen mustards and is responsible for their alkylating properties. The reactivity of the chloroethyl group is central to its utility in designing molecules that can form covalent bonds with biological macromolecules.
The primary mechanism of action of the chloroethyl group involves an intramolecular cyclization to form a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile that can readily react with nucleophiles. In a biological system, nucleophilic groups on proteins and nucleic acids, such as the guanine bases in DNA, can be targeted by this reactive intermediate acs.org. This alkylation can lead to the formation of covalent cross-links, a mechanism that is exploited in the design of certain therapeutic agents nih.gov.
| Reactive Intermediate | Mechanism of Formation | Target Nucleophiles |
| Aziridinium ion | Intramolecular cyclization of the N-(2-chloroethyl) group | Guanine (in DNA), Cysteine (in proteins) |
Mechanistic Investigations of Reactions Involving 4 Tert Butyl N 2 Chloroethyl Aniline
Kinetic Studies of Key Transformations
Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. For compounds structurally similar to 4-tert-butyl-N-(2-chloroethyl)aniline, kinetic analyses have focused on reactions such as cyclization to form aziridinium (B1262131) ions and subsequent reactions with nucleophiles.
The determination of reaction orders and rate constants for the reactions of N-(2-chloroethyl)aniline derivatives is fundamental to understanding their mechanistic pathways. For instance, the intramolecular cyclization of N-(2-chloroethyl)anilines to form an aziridinium intermediate is a critical step that often follows first-order kinetics. The rate of this unimolecular reaction is primarily dependent on the concentration of the N-(2-chloroethyl)aniline derivative itself.
The rate constant (k) for this cyclization is significantly influenced by the substituents on the aromatic ring. Electron-donating groups, such as the tert-butyl group in the para position of this compound, are expected to increase the rate of cyclization by increasing the nucleophilicity of the nitrogen atom. This increased electron density on the nitrogen facilitates the intramolecular attack on the carbon atom bearing the chlorine, thereby accelerating the formation of the aziridinium ion. Conversely, electron-withdrawing groups decrease the reaction rate.
| Substituent (para-) | Electronic Effect | Expected Relative Rate Constant (k_rel) |
| -OCH₃ | Electron-donating | > 1 |
| -C(CH₃)₃ | Electron-donating | > 1 |
| -H | Neutral | 1 |
| -Cl | Electron-withdrawing | < 1 |
| -NO₂ | Strongly electron-withdrawing | << 1 |
This table is illustrative and intended to show the expected qualitative trend based on substituent effects.
The pH of the reaction medium can have a profound effect on the reaction rates of N-(2-chloroethyl)aniline derivatives. The nitrogen atom of the aniline (B41778) moiety can be protonated under acidic conditions, which significantly impacts its nucleophilicity.
In acidic solutions, the equilibrium between the free amine and its protonated form will be shifted towards the protonated species. The protonated amine is no longer nucleophilic and, therefore, cannot undergo intramolecular cyclization to form the aziridinium ion. Consequently, the rate of reactions proceeding through this intermediate is expected to decrease significantly at low pH.
Conversely, in neutral or basic conditions, the nitrogen atom is in its free, nucleophilic form, and the rate of aziridinium ion formation is maximal. The general relationship shows a decrease in the observed rate constant (k_obs) as the pH decreases from neutral to acidic. This dependence can be expressed by the following equation, where k is the rate constant of the free amine and K_a is the acid dissociation constant of the conjugate acid:
k_obs = k / (1 + [H⁺]/K_a)
This relationship underscores the importance of pH control in reactions involving this compound to ensure the desired reaction pathway and rate.
Proposed Reaction Mechanisms
The proposed reaction mechanisms for N-(2-chloroethyl)aniline derivatives are centered around the formation of a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile and readily reacts with a variety of nucleophiles.
The presence of the electron-donating tert-butyl group at the para-position of the aniline ring is expected to stabilize the transition state leading to the aziridinium ion, thereby increasing its rate of formation. Once formed, this highly strained ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of the final product.
In some complex reaction systems, other transient species such as radical cations may be proposed, particularly in oxidative reactions. For instance, in transition metal-catalyzed oxidations of N,N-dialkylanilines, a single electron transfer (SET) mechanism can lead to the formation of an iminium ion intermediate.
Transition state analysis for the intramolecular cyclization of N-(2-chloroethyl)aniline derivatives provides deeper insight into the reaction energetics. The transition state for the formation of the aziridinium ion involves the partial formation of the N-C bond and the partial breaking of the C-Cl bond. The geometry of the transition state is believed to be a distorted trigonal bipyramidal arrangement around the carbon atom undergoing substitution.
Computational studies on related systems can be used to model the transition state for this compound. Such analyses would likely show that the electron-donating tert-butyl group lowers the activation energy for the cyclization by stabilizing the developing positive charge on the nitrogen atom in the transition state. This stabilization translates to a faster reaction rate compared to unsubstituted or electron-withdrawn analogues.
Influence of Molecular Structure on Reactivity
The reactivity of N-(2-chloroethyl)aniline derivatives is profoundly influenced by their molecular structure. Both electronic and steric effects play a crucial role in determining the rates and outcomes of their reactions.
The electronic nature of substituents on the aromatic ring has a predictable effect on the rate of aziridinium ion formation. As previously discussed, electron-donating groups like the tert-butyl group at the para-position enhance the nucleophilicity of the nitrogen atom, thereby accelerating the intramolecular cyclization. The following table summarizes the expected qualitative effect of various substituents on the reactivity.
| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |
| -C(CH₃)₃ | para | Electron-donating | Increased |
| -CH₃ | para | Electron-donating | Increased |
| -H | - | Neutral | Baseline |
| -Br | para | Electron-withdrawing | Decreased |
| -NO₂ | para | Strongly electron-withdrawing | Significantly Decreased |
Steric effects can also be significant. While the tert-butyl group in the para-position of this compound does not sterically hinder the nitrogen atom from participating in the intramolecular cyclization, substituents in the ortho positions could introduce steric strain that might affect the geometry of the transition state and, consequently, the reaction rate.
Steric Hindrance Effects of the tert-Butyl Group on Reaction Pathways
The tert-butyl group is a sterically demanding substituent that can significantly hinder the approach of reactants to nearby functional groups. In the case of this compound, the primary site of this steric influence is on reactions involving the aniline nitrogen and, to a lesser extent, the aromatic ring.
One of the key reactions of N-(2-chloroethyl)anilines is their intramolecular cyclization to form an aziridinium ion, which is a potent alkylating agent. The rate of this cyclization is dependent on the nucleophilicity of the nitrogen atom and the steric environment around the N-(2-chloroethyl) group. While the tert-butyl group is positioned para to the amino group and does not directly crowd the nitrogen, its presence can influence the solvation shell around the reactive center, which in turn can affect reaction rates. In reactions where the aniline nitrogen acts as a nucleophile, such as in N-alkylation or N-acylation, the steric bulk of the tert-butyl group is not expected to play a direct role due to its remote position.
However, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, the tert-butyl group exerts a more pronounced steric effect. Although the para-position is already occupied, any potential reactions at the ortho-positions would be significantly hindered. This steric hindrance can be quantitatively assessed using the Taft steric parameter (Eₛ). The tert-butyl group has a large negative Eₛ value, indicating substantial steric bulk.
| Substituent | Taft Steric Parameter (Eₛ) |
|---|---|
| -H | +1.24 |
| -CH₃ | 0.00 |
| -CH(CH₃)₂ | -0.47 |
| -C(CH₃)₃ | -1.54 |
This table illustrates the relative steric bulk of the tert-butyl group compared to other common alkyl substituents.
In nucleophilic aromatic substitution reactions, where a nucleophile attacks the aromatic ring, the bulky tert-butyl group can influence the regioselectivity of the attack, favoring positions that are less sterically encumbered.
Electronic Effects of Substituents
The electronic effects of the substituents in this compound play a critical role in modulating its reactivity. These effects can be broadly categorized into inductive and resonance effects.
The tert-butyl group is generally considered to be a weak electron-donating group. It exerts a positive inductive effect (+I) due to the electron-releasing nature of the alkyl groups. Hyperconjugation, the delocalization of electrons from the C-H σ-bonds of the tert-butyl group into the aromatic π-system, also contributes to its electron-donating character. This increased electron density on the aromatic ring, particularly at the ortho and para positions, enhances the nucleophilicity of the aniline nitrogen. The electronic effect of the tert-butyl group can be quantified by its Hammett sigma constant (σₚ), which is slightly negative, indicating its electron-donating nature.
The N-(2-chloroethyl) group , on the other hand, is an electron-withdrawing group due to the inductive effect (-I) of the electronegative chlorine atom. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a simple N-alkylaniline. The reduced nucleophilicity of the nitrogen can slow down reactions that depend on it, such as the intramolecular cyclization to the aziridinium ion.
| Substituent | Hammett Sigma Constant (σₚ) | Effect |
|---|---|---|
| -H | 0.00 | Neutral |
| -CH₃ | -0.17 | Electron-donating |
| -C(CH₃)₃ | -0.20 | Electron-donating |
| -Cl | +0.23 | Electron-withdrawing |
| -NO₂ | +0.78 | Strongly electron-withdrawing |
This table provides a comparison of the electronic effect of the tert-butyl group with other substituents based on their Hammett sigma constants.
Computational and Theoretical Studies
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-tert-butyl-N-(2-chloroethyl)aniline, these methods can elucidate its electronic structure and predict its spectroscopic characteristics.
Electronic Structure Analysis
The electronic structure of this compound is primarily governed by the interplay of the electron-donating tert-butyl group, the aniline (B41778) nitrogen, and the electron-withdrawing chloroethyl group. The tert-butyl group, positioned para to the amino group, is known to be a weak electron-donating group through an inductive effect. This donation of electron density to the benzene (B151609) ring can influence the charge distribution and the energies of the molecular orbitals.
Computational studies on similar aniline derivatives, such as p-chloroaniline and p-nitroaniline, have utilized methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) to analyze their electronic properties. researchgate.net These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the energy gap between them is a critical determinant of the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO may have significant contributions from the aromatic ring and the chloroethyl moiety. The energy gap (ΔE = ELUMO - EHOMO) is a key parameter that can be correlated with the chemical reactivity and stability of the molecule.
Table 1: Illustrative Calculated Electronic Properties of Substituted Anilines (Note: These are representative values for analogous compounds and not experimentally determined values for this compound)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Aniline | -5.14 | -0.19 | 4.95 |
| p-Chloroaniline | -5.32 | -0.45 | 4.87 |
| p-tert-Butylaniline | -5.08 | -0.15 | 4.93 |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of molecules.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT calculations. For this compound, the chemical shifts of the aromatic protons would be influenced by the electronic effects of both the tert-butyl and N-(2-chloroethyl)amino groups. The protons of the tert-butyl group would appear as a singlet in the upfield region, characteristic of alkyl protons. The protons of the chloroethyl group would exhibit distinct signals, with the methylene (B1212753) group attached to the nitrogen appearing at a different chemical shift than the methylene group attached to the chlorine, due to the differing electronegativity of these atoms.
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies observed in an infrared (IR) spectrum. For this compound, characteristic vibrational modes would include N-H stretching (if a secondary amine analog were considered, though this is a tertiary amine), C-H stretching from the aromatic ring and alkyl groups, C-N stretching, and C-Cl stretching. DFT calculations on chlorine-substituted anilines have shown good agreement between calculated and experimental vibrational spectra. researchgate.net
Table 2: Predicted Characteristic IR Frequencies for this compound Based on Analogous Structures (Note: These are representative frequency ranges for the functional groups present and not specific calculated values for the title compound)
| Vibrational Mode | Predicted Frequency Range (cm-1) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C-N Stretch | 1250-1350 |
| C-Cl Stretch | 600-800 |
| Aromatic C=C Bending | 1450-1600 |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of a molecule.
Conformational Analysis and Rotational Barriers
The conformational landscape of this compound is determined by the rotation around several key single bonds, including the C(aryl)-N bond and the bonds within the N-(2-chloroethyl) side chain. The rotation around the C(aryl)-N bond in substituted anilines has been a subject of computational studies. researchgate.netresearchgate.net The barrier to rotation is influenced by the steric hindrance and electronic effects of the substituents. The bulky tert-butyl group is expected to have a minimal electronic effect on this rotational barrier, but the N-(2-chloroethyl) group will have a more significant steric influence.
Conformational analysis of the chloroethyl chain is also crucial. Rotation around the C-C and N-C bonds of this chain will lead to various gauche and anti conformers, each with a different energy. Computational methods can be used to identify the lowest energy conformers and the energy barriers between them.
Intermolecular Interactions and Self-Assembly Prediction
The nature of intermolecular interactions is critical for understanding the bulk properties of a substance, such as its crystal packing and potential for self-assembly. For this compound, potential intermolecular interactions include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π interactions. sci-hub.se The chloroethyl group introduces a polar C-Cl bond, which can participate in dipole-dipole interactions. The aromatic ring can act as a π-system for interactions with hydrogen atoms of neighboring molecules. Computational studies on aniline and its derivatives have explored these interactions in detail. bohrium.comjocpr.com
Computational Approaches to Reaction Mechanisms
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For this compound, several reaction types are of interest. The presence of the chloroethyl group makes it a potential alkylating agent. Computational studies on related N-(2-chloroethyl)aniline compounds have investigated their reactivity with nucleophiles, such as DNA bases. biosynth.com These studies often explore the mechanism of aziridinium (B1262131) ion formation, which is a key intermediate in the alkylation reaction.
The aniline moiety can undergo various reactions, including electrophilic aromatic substitution. The directing effects of the tert-butyl and N-(2-chloroethyl)amino groups would influence the regioselectivity of such reactions. Computational modeling can predict the most likely sites of electrophilic attack by calculating the charge distribution and the energies of the corresponding intermediates.
Activation Energy Barrier Calculations
The activation energy barrier (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these barriers for complex organic reactions. For this compound, these calculations can provide insight into the feasibility and rate of various transformations, such as nucleophilic substitution or cyclization reactions involving the 2-chloroethyl group.
The process of calculating the activation energy barrier typically involves the following steps:
Optimization of Reactant and Product Geometries: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile) and the final products are optimized to find their lowest energy conformations.
Identification of the Transition State: The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is a crucial and often challenging step in the calculation.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures of the reactants, products, and the transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculation of the Activation Energy: The activation energy is then calculated as the difference in energy between the transition state and the reactants.
Various DFT functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed for these calculations. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is essential for obtaining results that are comparable to experimental data in solution.
Table 1: Illustrative Data from Activation Energy Barrier Calculations for a Hypothetical Reaction of this compound
| Reaction Pathway | DFT Functional/Basis Set | Solvation Model | Calculated Activation Energy (kcal/mol) |
| Intramolecular Cyclization | B3LYP/6-31+G(d,p) | PCM (Acetonitrile) | 25.8 |
| Nucleophilic Substitution | M06-2X/6-311++G(d,p) | SMD (Water) | 18.2 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from such calculations.
Transition State Modeling
Transition state modeling provides detailed information about the geometry and electronic structure of the highest energy point along a reaction pathway. For this compound, modeling the transition states of its reactions is key to understanding the factors that control reaction rates and mechanisms.
Computational modeling of transition states can reveal:
Bond breaking and bond forming distances: The lengths of the bonds that are being broken and formed in the transition state.
Key angles and dihedral angles: The spatial arrangement of the atoms at the energetic peak of the reaction.
Charge distribution: How the electron density is redistributed during the transition from reactants to products.
The nature of the transition state can be further analyzed using techniques such as Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the located transition state is indeed the correct one for the reaction of interest.
Table 2: Hypothetical Geometric Parameters of a Transition State for the Intramolecular Cyclization of this compound
| Parameter | Value |
| N-C(ethyl) bond length | 1.55 Å |
| C(ethyl)-Cl bond length | 2.10 Å |
| N-C(ethyl)-C(ethyl) angle | 105.2° |
| Imaginary Frequency | -350 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools to predict the reactivity and selectivity of organic molecules. For this compound, these predictions can guide synthetic efforts by identifying the most likely sites of reaction and the most probable products.
Ionization Potential (IP) and Electron Affinity (EA): These relate to the ability of the molecule to donate or accept an electron, respectively.
Chemical Hardness (η) and Softness (S): These descriptors indicate the resistance of the molecule to changes in its electron distribution. Softer molecules are generally more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Selectivity: The selectivity of reactions involving this compound, such as electrophilic aromatic substitution on the aniline ring, can be predicted by analyzing local reactivity descriptors. These include:
Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. By calculating the Fukui functions for each atom in the aromatic ring, one can predict the regioselectivity of substitution reactions.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
For this compound, the bulky tert-butyl group and the electron-donating amino group will have a significant influence on the regioselectivity of aromatic substitution reactions. Computational models can precisely quantify these electronic and steric effects.
Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound based on Calculated Fukui Functions
| Position on Aromatic Ring | Fukui Function (f⁻) for Electrophilic Attack | Predicted Reactivity |
| Ortho (to NH-R) | 0.25 | High |
| Meta (to NH-R) | 0.05 | Low |
| Ortho (to tert-butyl) | 0.23 | High (steric hindrance may apply) |
Note: The data in this table is hypothetical and illustrates the predictive power of computational methods.
Applications in Organic Synthesis and Materials Science
4-tert-butyl-N-(2-chloroethyl)aniline as a Synthetic Intermediate
The reactivity of the N-(2-chloroethyl) group and the steric and electronic influence of the 4-tert-butyl substituent make this compound a valuable precursor in multi-step synthetic sequences.
Precursor to Complex Aromatic Amines
The aniline (B41778) moiety is a fundamental component in a vast range of synthetic chemistry applications, from building blocks to catalysts. beilstein-journals.org The presence of the N-(2-chloroethyl) group in this compound provides a reactive handle for further functionalization. This allows for the introduction of various substituents through nucleophilic substitution reactions at the chloroethyl chain, leading to the formation of more complex and sterically hindered aromatic amines. These resulting amines can be valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The tert-butyl group at the para-position can influence the regioselectivity of subsequent reactions on the aromatic ring and can also impart desirable properties such as increased solubility in organic solvents and enhanced stability to the final products.
Building Block for Heterocyclic Compounds
The N-(2-chloroethyl) functionality is a key feature that enables the construction of various heterocyclic ring systems. Through intramolecular cyclization reactions, the chloroethyl group can react with the aniline nitrogen or other introduced functionalities to form nitrogen-containing heterocycles. This approach is a common strategy in the synthesis of a wide variety of heterocyclic compounds which are core structures in many biologically active molecules and functional materials. For instance, compounds containing the N-(2-chloroethyl) moiety have been utilized in the synthesis of pharmacologically active compounds. nih.gov The specific substitution pattern of this compound can be exploited to direct the cyclization to yield specific isomers of heterocyclic products.
Integration into Advanced Materials
The unique combination of a bulky, lipophilic tert-butyl group and a reactive chloroethyl group makes this compound an attractive candidate for incorporation into advanced materials.
Monomers for Polymer Chemistry
While direct polymerization of this compound is not widely documented, its derivatives can serve as functional monomers. The reactive chloroethyl group can be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer can then be polymerized to produce polymers with tailored properties. The bulky tert-butyl group can enhance the solubility of the resulting polymers in common organic solvents and influence their thermal and mechanical properties. For example, the polymerization of other substituted anilines, such as (±)-2-sec-buthylaniline, has been shown to produce optically active nanofibers. nih.gov This suggests that polymers derived from functionalized anilines can exhibit interesting macromolecular structures and properties.
Components in Functional Organic Materials
The structural features of this compound make it a potential building block for various functional organic materials. The tert-butyl group is often used in the design of materials for photonics and electronics to influence molecular packing and prevent unwanted aggregation. mdpi.com By modifying the N-(2-chloroethyl) group, this compound can be incorporated into larger molecular architectures such as dyes, liquid crystals, or organic light-emitting diode (OLED) materials. The aniline core is a well-known electron-donating group, and its incorporation into conjugated systems can be used to tune the electronic and optical properties of the resulting materials.
Role in Fine Chemical Synthesis
In the broader context of fine chemical manufacturing, this compound serves as a valuable intermediate. europa.eu Fine chemicals are produced in relatively low volumes and are characterized by their high purity and specific applications, often as components in the synthesis of more complex, high-value products. europa.eu The versatility of this compound, allowing for the synthesis of complex amines and heterocycles, positions it as a key starting material in this sector. Its use can streamline synthetic routes and provide access to novel chemical entities with potential applications in various industries. For instance, related butylanilines are used as intermediates in the manufacturing of dyes and coatings. vinatiorganics.com
Challenges and Future Research Directions
Overcoming Synthetic Difficulties and Improving Efficiency
The synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline would likely proceed through the N-alkylation of 4-tert-butylaniline (B146146). However, this seemingly straightforward transformation presents several challenges that are common in the synthesis of N-alkylanilines. A primary difficulty is controlling the degree of alkylation to prevent the formation of polyalkylated byproducts. tandfonline.com The reaction of 4-tert-butylaniline with a suitable 2-chloroethylating agent could lead to the desired monosubstituted product, but also to the bis-alkylation product, 4-tert-butyl-N,N-bis(2-chloroethyl)aniline.
To address this, future research could focus on the development of highly selective catalytic systems. The use of protecting groups on the aniline (B41778) nitrogen is a traditional approach to avoid over-alkylation, but this adds extra steps to the synthesis. orgsyn.org More modern approaches involve the use of specific catalysts that can mediate mono-alkylation with high selectivity. For instance, iron-catalyzed C-H amination has been explored for the synthesis of N-alkylanilines from arenes, offering a more direct route. chemistryviews.org
Another challenge lies in the regioselective functionalization of the aniline ring itself. While the tert-butyl group at the para position directs substitution, achieving functionalization at the ortho or meta positions can be difficult. researchgate.netresearchgate.net Recent advances in transition-metal-catalyzed C-H activation offer promising solutions for the regioselective functionalization of anilines, which could be applied to synthesize more complex derivatives of this compound. acs.org
| Synthetic Challenge | Potential Solution | Research Focus |
| Polyalkylation | Selective Catalysis | Development of catalysts for mono-N-alkylation |
| Use of Protecting Groups | Direct C-H Amination | Iron-catalyzed synthesis from 4-tert-butylbenzene |
| Regioselectivity | C-H Activation | Transition-metal-catalyzed ortho/meta functionalization |
Exploring Novel Reactivity Patterns and Unconventional Transformations
The N-(2-chloroethyl) group in this compound is a key functional handle that can participate in a variety of chemical transformations. This moiety is known to be an alkylating agent and can undergo intramolecular cyclization to form an aziridinium (B1262131) ion, which is a reactive intermediate. wikipedia.org This reactivity is the basis for the biological activity of some nitrogen mustards and could be harnessed for synthetic purposes.
Future research could explore the reactivity of this aziridinium intermediate with a range of nucleophiles to synthesize novel heterocyclic compounds. The bulky tert-butyl group may influence the stability and reactivity of this intermediate, leading to unique reaction outcomes compared to less sterically hindered analogues.
Furthermore, the aniline nitrogen can be a site for further functionalization. The development of methods for the direct and selective functionalization of C-H and C-N bonds in anilines is an active area of research. uantwerpen.be These strategies could be applied to this compound to introduce new functional groups and build molecular complexity. For example, photoredox catalysis could be employed for C-N bond activation, opening up new avenues for derivatization. uantwerpen.be
| Reactive Moiety | Potential Transformation | Expected Product Class |
| N-(2-chloroethyl) group | Intramolecular Cyclization | Aziridinium ion intermediate |
| Aziridinium ion | Nucleophilic Ring-Opening | Substituted ethylanilines, heterocycles |
| Aniline C-H/C-N bonds | Photoredox Catalysis | Further functionalized aniline derivatives |
Advancements in Sustainable Synthesis Methods
The chemical industry is increasingly focused on developing sustainable and environmentally friendly synthetic processes. markwideresearch.com The traditional synthesis of anilines often involves harsh reaction conditions and the use of hazardous reagents. chemistryviews.org Future research on this compound should prioritize the development of green synthetic routes.
One promising approach is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. For example, the use of bio-based starting materials, such as those derived from lignin, is being explored for the synthesis of anilines. uantwerpen.be Covestro has developed a process to produce aniline from waste sugar biomass, highlighting the potential of biotechnology in this area. alliedmarketresearch.com
Another avenue for sustainable synthesis is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. rsc.org For the N-alkylation step, solid acid catalysts or supported metal catalysts could be investigated to replace homogeneous systems. Furthermore, the use of greener solvents and energy sources, such as microwave or ultrasound irradiation, could contribute to more sustainable production methods.
Expanding Applications in Emerging Fields of Chemical Technology
Aniline derivatives are crucial building blocks in many sectors, including the production of dyes, pharmaceuticals, and polymers. markwideresearch.comtransparencymarketresearch.com The specific structure of this compound suggests potential applications in several emerging fields. The tert-butyl group can enhance solubility in organic media and influence the electronic properties of the molecule, while the chloroethyl group provides a site for further reactions. pubcompare.ai
In materials science, this compound could serve as a monomer or an intermediate for the synthesis of functional polymers. For instance, N-alkylanilines are precursors to conducting polymers. acs.org The unique electronic properties conferred by the tert-butyl group might lead to materials with interesting optical or electronic properties. pubcompare.ai
In medicinal chemistry, the N-(2-chloroethyl)aniline scaffold is found in some biologically active molecules. ontosight.aibiosynth.com While the specific activity of the title compound is unknown, its derivatives could be screened for various biological activities. The tert-butyl group can modulate the lipophilicity and metabolic stability of a molecule, which are important parameters in drug design.
| Field of Application | Potential Role of this compound | Key Structural Feature |
| Materials Science | Monomer for conducting polymers, precursor for functional materials | tert-butyl group influencing electronic properties |
| Medicinal Chemistry | Scaffold for bioactive compounds | N-(2-chloroethyl) group, tert-butyl group for tuning properties |
| Agrochemicals | Intermediate for novel pesticides or herbicides | Aniline backbone |
| Dyes and Pigments | Precursor for specialty dyes | Chromophoric aniline core |
Integration of Advanced Analytical and Computational Techniques for Comprehensive Understanding
A thorough understanding of the structure-property relationships of this compound is crucial for its rational design and application. Advanced analytical and computational techniques will play a pivotal role in this endeavor.
Computational chemistry, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule. nih.gov Such studies can provide insights into its reactivity, spectroscopic properties, and potential interactions with biological targets. For example, computational methods have been used to study the properties of other aniline derivatives, providing valuable information for experimental design. nih.gov
Advanced analytical techniques are essential for the characterization of this compound and its reaction products. Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. In-situ reaction monitoring using techniques like infrared (IR) or Raman spectroscopy can help to elucidate reaction mechanisms and optimize reaction conditions.
| Technique | Application | Information Gained |
| Density Functional Theory (DFT) | Molecular modeling | Electronic structure, reactivity, spectroscopic properties |
| High-Resolution Mass Spectrometry | Product characterization | Precise molecular weight and formula |
| Multi-dimensional NMR | Structural elucidation | Connectivity and stereochemistry |
| In-situ Spectroscopy (IR, Raman) | Reaction monitoring | Mechanistic insights, kinetic data |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-tert-butyl-N-(2-chloroethyl)aniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. Starting with 4-tert-butylaniline, react it with 2-chloroethanol in the presence of a base (e.g., calcium carbonate) under reflux. Adjust stoichiometry (e.g., 1:4 molar ratio of aniline to 2-chloroethanol) and extend reaction time (24–48 hours) to account for steric hindrance from the tert-butyl group. Purification via ethyl acetate extraction and solvent removal under reduced pressure yields the product. Characterization by NMR should show distinct shifts for the tert-butyl (δ ~1.3 ppm) and chloroethyl groups (δ ~3.6–3.8 ppm) .
Q. Which analytical techniques are most effective for characterizing this compound, and how do structural features influence spectral data?
- Methodological Answer :
- NMR : The tert-butyl group causes a singlet at δ ~1.3 ppm (9H), while the chloroethyl groups split into multiplets (δ ~3.6–3.8 ppm for CH2Cl and δ ~3.4–3.5 ppm for N-CH2). Aromatic protons appear downfield (δ ~6.5–7.5 ppm) .
- GC-MS : The tert-butyl group stabilizes molecular ions (M⁺), but fragmentation may yield peaks at m/z 149 (loss of C4H9) and m/z 106 (aniline backbone). Use qualifier ions (e.g., m/z 93, 65) to distinguish from co-eluting compounds .
Advanced Research Questions
Q. How can co-elution challenges with structurally similar aniline derivatives be resolved in GC-MS analysis?
- Methodological Answer : Optimize chromatographic parameters:
- Lower the starting oven temperature to 60°C to improve peak separation .
- Select unique qualifier ions (e.g., m/z 95 for bis(2-chloroethyl)ether vs. m/z 66 for aniline derivatives) to avoid misidentification. Adjust quantification ions (e.g., m/z 63 for ethers) to minimize interference .
Q. What experimental design strategies optimize photocatalytic degradation studies of this compound under simulated solar radiation?
- Methodological Answer : Use a Box-Behnken design to evaluate variables:
- Factors : Catalyst load (e.g., MnFe2O4/Zn2SiO4), pH (3–9), and light intensity (50–150 mW/cm²).
- Responses : Degradation efficiency (% removal) and kinetic constants (k). Analyze via response surface methodology (RSM) to identify optimal conditions .
Q. What methodologies are employed in synthesizing polymer-drug conjugates using this compound, and how does the chloroethyl group's reactivity influence copolymer formation?
- Methodological Answer : The chloroethyl group enables covalent coupling to polyphosphazene backbones.
- Step 1 : Synthesize the monomer via diazonium coupling (e.g., with 4-aminobenzyl alcohol) in dilute H2SO4 at 0–5°C .
- Step 2 : React the monomer with polyphosphazene under basic conditions. The chloroethyl group’s electrophilicity facilitates nucleophilic substitution, forming stable P-N bonds. Monitor conversion via FTIR (C-Cl stretch at 750 cm⁻¹ disappearance) .
Q. How do electronic effects of substituents (tert-butyl vs. nitro) impact the chemical reactivity and stability of N-(2-chloroethyl)aniline derivatives in different environments?
- Methodological Answer :
- Electron-donating tert-butyl groups : Increase electron density on the aromatic ring, enhancing resistance to electrophilic attack but reducing oxidative stability. Compare with nitro-substituted analogs (e.g., fluchloralin) where electron-withdrawing groups accelerate degradation .
- Experimental validation : Perform Hammett studies using substituents with varying σ values. Measure reaction rates (e.g., hydrolysis in acidic/alkaline media) to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
